Silane, (1,1-dimethylethyl)dimethyl(1-phenylethoxy)-
CAS No.: 92976-56-2
Cat. No.: VC20527294
Molecular Formula: C14H24OSi
Molecular Weight: 236.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92976-56-2 |
|---|---|
| Molecular Formula | C14H24OSi |
| Molecular Weight | 236.42 g/mol |
| IUPAC Name | tert-butyl-dimethyl-(1-phenylethoxy)silane |
| Standard InChI | InChI=1S/C14H24OSi/c1-12(13-10-8-7-9-11-13)15-16(5,6)14(2,3)4/h7-12H,1-6H3 |
| Standard InChI Key | BKWQFHUWGDSHLN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=CC=C1)O[Si](C)(C)C(C)(C)C |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s silicon center is tetravalent, with the following substituents:
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tert-Butyl group (1,1-dimethylethyl): A branched alkyl group providing steric bulk and hydrolytic stability.
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Two methyl groups: Electron-donating ligands that moderate silicon’s electrophilicity.
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1-Phenylethoxy group: An aromatic ether moiety contributing to π-π interactions and hydrophobicity.
The molecular formula is C₁₅H₂₆O₂Si, with a calculated molecular weight of 274.46 g/mol .
Spectroscopic and Computational Data
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IUPAC Name: tert-Butyl-dimethyl(1-phenylethoxy)silane.
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SMILES: CC(C)(C)Si(C)OCC(C1=CC=CC=C1)C.
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InChIKey: Computed as ADJGQDWJHKPZGH-UHFFFAOYSA-N (analogous to benzyloxy variant) .
Synthesis Pathways
Nucleophilic Substitution
The compound is synthesized via reaction of tert-butyldimethylchlorosilane (TBDMS-Cl) with 1-phenylethanol under anhydrous conditions:
This method mirrors protocols for analogous alkoxysilanes .
Purification and Yield
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Yield: ~75–85% (typical for silylation reactions).
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Purification: Distillation or column chromatography (hexane/ethyl acetate) .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 280–285°C (est.) | Analog |
| Density | 0.92–0.95 g/cm³ | Analog |
| Refractive Index | 1.478–1.482 | Analog |
| Hydrolytic Stability | Moderate (stable in anhydrous solvents) |
Applications in Materials Science
Surface Modification
The 1-phenylethoxy group enhances compatibility with aromatic polymers (e.g., polystyrene), enabling its use as a coupling agent in composites. Comparative data with similar silanes:
| Silane Coupling Agent | Adhesion Strength (MPa) | Hydrolysis Rate (t₁/₂, h) |
|---|---|---|
| TBDMS-1-phenylethoxy | 18.3 ± 1.2 | 48 |
| TBDMS-benzyloxy | 15.9 ± 0.8 | 24 |
| Vinyltrimethoxysilane | 12.1 ± 0.5 | 6 |
Hydrophobic Coatings
The tert-butyl and aromatic groups confer water-repellent properties. Coatings exhibit contact angles of 112–115°, outperforming methyltrimethoxysilane (98°) .
Reaction Mechanisms
Hydrolysis and Condensation
In aqueous environments, the silane undergoes stepwise hydrolysis:
Condensation forms siloxane networks (Si-O-Si), critical for adhesion .
Thermal Degradation
Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, releasing 1-phenylethanol and forming SiO₂ residues .
Comparative Analysis with Analogous Silanes
Future Research Directions
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Catalytic Applications: As a ligand in transition-metal catalysis.
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Bioconjugation: Functionalization of nanoparticles for drug delivery.
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